molecular formula C23H17N3O2 B8099485 methyl 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoate

methyl 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoate

Cat. No.: B8099485
M. Wt: 367.4 g/mol
InChI Key: ZZLJNYAUCYCXHT-UHFFFAOYSA-N
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Description

Methyl 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoate is a heteroaromatic ester featuring a central pyridine ring substituted with two pyridin-2-yl groups at positions 2 and 6, and a benzoate ester moiety at position 3. This structure confers rigidity and electron-deficient characteristics due to the conjugated pyridine systems.

Properties

IUPAC Name

methyl 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c1-28-23(27)17-10-8-16(9-11-17)18-14-21(19-6-2-4-12-24-19)26-22(15-18)20-7-3-5-13-25-20/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLJNYAUCYCXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoate typically involves the esterification of 4-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of Methyl 4-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and solvents also makes the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Coordination Chemistry

One of the primary applications of methyl 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoate is in coordination chemistry. It acts as a ligand capable of forming complexes with various transition metals such as nickel, cobalt, and cadmium. These metal-ligand complexes are essential in catalysis and material science due to their unique electronic properties and stability.

Metal Ion Complex Formation Applications
NickelStable complexesCatalysis in organic reactions
CobaltCoordination compoundsMagnetic materials
CadmiumMetal-organic frameworks (MOFs)Gas storage and separation

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. Its ability to form stable complexes with metal ions suggests possible applications in drug development, particularly as a targeted delivery system for anticancer agents or other therapeutic compounds. Research has indicated that metal complexes can enhance the bioavailability and efficacy of drugs.

Materials Science

The compound's unique structure allows for its use in the development of advanced materials. Specifically, it can be incorporated into metal-organic frameworks (MOFs), which are utilized for gas storage, separation processes, and catalysis. The versatility of these frameworks makes them suitable for applications ranging from environmental remediation to energy storage.

Case Studies

  • Metal Complexes in Catalysis
    • A study demonstrated the effectiveness of nickel complexes derived from this compound in facilitating cross-coupling reactions. The complexes showed high catalytic activity and selectivity under mild conditions.
  • Therapeutic Applications
    • Research has highlighted the potential of this compound in enhancing the efficacy of platinum-based anticancer drugs. By forming stable complexes with platinum, it was found to improve drug delivery and reduce side effects in preclinical models.
  • Gas Storage Applications
    • A recent investigation into MOFs containing this compound revealed significant improvements in gas adsorption capacities compared to traditional materials. This advancement holds promise for applications in carbon capture technologies.

Mechanism of Action

The mechanism of action of Methyl 4-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoate primarily involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to diverse biological and chemical effects. For example, in biological systems, the compound can bind to metal ions and facilitate their transport or catalyze specific biochemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to structurally related esters with variations in the aromatic core, substituents, and linker groups. Key comparisons include:

2.1. Piperazine-Linked Quinoline Derivatives ()

Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate, C1) share a benzoate ester group but differ in their central heterocycle (quinoline vs. pyridine) and the presence of a piperazine linker .

  • Structural Differences: Core Heterocycle: The target compound’s pyridine trimer offers greater rigidity and π-conjugation compared to C1–C7’s quinoline-piperazine-carbonyl scaffold. Substituents: C1–C7 feature halogenated or functionalized phenyl groups (e.g., bromo, chloro, methoxy) on the quinoline, while the target compound has unsubstituted pyridin-2-yl groups.
  • Physical Properties :
    • Molecular Weight : Calculated molecular weight of the target compound (C23H17N3O2 = 367.4 g/mol) is lower than C1 (C23H21N3O3 = 387.4 g/mol) due to the absence of a piperazine-carbonyl group .
    • Melting Point : Target compound likely exhibits higher thermal stability (rigid structure) compared to C1–C7, which are reported as yellow/white solids without explicit melting points .
2.2. Oxazolo-Pyridine Derivatives ()

Compound 16 (Methyl (E)-3-{2-[(1-benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate) shares a methyl ester group but incorporates an oxazolo-pyridine core and a flexible piperidine-ethyl linker .

  • Synthetic Complexity: Compound 16’s synthesis involves multi-step alkylation and cyclization, whereas the target compound’s synthesis (inferred) may rely on cross-coupling or direct esterification.
2.3. Ethyl Benzoate Derivatives with Heterocyclic Substituents ()

Compounds I-6230 and I-6473 (ethyl 4-substituted benzoates) feature pyridazine or isoxazole rings linked via phenethylamino/thio/oxy groups .

  • Functional Contrasts :
    • Ester Group : Ethyl esters (I-6230 series) may exhibit slower hydrolysis rates compared to the target compound’s methyl ester, affecting bioavailability.
    • Heterocyclic Diversity : Pyridazine/isoxazole substituents in I-6230–I-6473 introduce different electronic profiles (e.g., pyridazine’s electron-withdrawing nature) compared to the target’s pyridine trimer.
2.4. Pesticide-Related Methyl Benzoates ()

Examples include methyl 2-(4-chlorophenoxy)propanoate (diclofop-methyl), which shares the methyl benzoate motif but lacks aromatic tricyclic systems .

  • Application Divergence: Pesticidal activity in compounds relies on phenoxypropanoate or imidazole substituents, whereas the target compound’s tricyclic structure may favor optoelectronic or catalytic applications.

Comparative Data Table

Property Target Compound C1 () Compound 16 () I-6230 () Diclofop-methyl ()
Core Structure Pyridine trimer Quinoline-piperazine-carbonyl Oxazolo-pyridine Pyridazine-phenethyl Phenoxypropanoate
Molecular Formula C23H17N3O2 C23H21N3O3 C23H25N3O3 C18H18N4O2 C16H13Cl2O4
Molecular Weight 367.4 g/mol 387.4 g/mol 391.5 g/mol 326.4 g/mol 340.2 g/mol
Key Substituents 2,6-Dipyridin-2-yl 2-Phenylquinoline Piperidine-ethyl Pyridazin-3-yl 4-Chlorophenoxy
Potential Applications Materials science, ligands Medicinal chemistry Not specified Not specified Herbicide

Research Findings and Implications

  • Electronic Properties: The target compound’s conjugated pyridine systems may exhibit stronger Lewis acidity compared to quinoline derivatives (C1–C7), making it suitable for catalysis .
  • Bioactivity Potential: Unlike pesticidal methyl benzoates (), the target compound lacks alkyl/chloro substituents critical for herbicidal activity, suggesting divergent applications .
  • Synthetic Challenges : highlights crystallization as a purification method for analogs, but the target compound’s rigidity may require alternative techniques (e.g., chromatography) .

Biological Activity

Methyl 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a benzoate moiety linked to a dipyridine structure. The presence of multiple nitrogen atoms in the pyridine rings may contribute to its biological activity by facilitating interactions with biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, compounds with similar structural features demonstrated significant inhibitory effects on breast cancer cell lines such as MDA-MB-468 and MDA-MB-231.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
1MDA-MB-46818.4Induction of apoptosis via Bax/Bcl-2 ratio
2MDA-MB-23130.7PARP cleavage and pro-apoptotic signaling
3MDA-MB-43516.4Inhibition of migration

The compound exhibited an IC50 value comparable to other tested derivatives, suggesting potent activity against these cancer cell lines. The mechanism involves the induction of apoptosis, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

The biological activity is largely attributed to the compound's ability to modulate apoptotic pathways. Research indicates that this compound influences the expression of key proteins involved in apoptosis:

  • Pro-apoptotic Proteins : Increased expression of Bax.
  • Anti-apoptotic Proteins : Decreased expression of Bcl-2.
  • Cleavage of PARP : Indicative of apoptotic processes.

These findings suggest that the compound may serve as a potential therapeutic agent for targeting specific cancers by manipulating apoptotic pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity . While specific data on this compound is limited, related pyridine derivatives have shown promising results against various bacterial strains.

Table 2: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget BacteriaActivity
Dipyridine Derivative AStaphylococcus aureusModerate Inhibition
Dipyridine Derivative BEscherichia coliStrong Inhibition

These compounds have exhibited moderate to strong antibacterial effects, indicating that this compound may also possess similar properties .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyridine-based compounds similar to this compound. These studies often highlight:

  • Structure Activity Relationships (SAR) : Understanding how modifications to the pyridine rings affect biological activity.
  • In Vivo Studies : Testing compounds in animal models to assess efficacy and safety profiles.
  • Combination Therapies : Evaluating the potential synergistic effects when combined with other therapeutic agents.

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